molecular formula C17H17ClN2O2 B2513328 1-(2-Chlorophenoxy)-3-(2-methyl-1-benzimidazolyl)-2-propanol CAS No. 69407-81-4

1-(2-Chlorophenoxy)-3-(2-methyl-1-benzimidazolyl)-2-propanol

Cat. No.: B2513328
CAS No.: 69407-81-4
M. Wt: 316.79
InChI Key: QSNHAWLIONBKPZ-UHFFFAOYSA-N
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Description

1-(2-chlorophenoxy)-3-(2-methyl-1-benzimidazolyl)-2-propanol is a member of benzimidazoles.

Biological Activity

1-(2-Chlorophenoxy)-3-(2-methyl-1-benzimidazolyl)-2-propanol, also known by its CAS number 69407-81-4, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-(2-chlorophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
  • Molecular Formula : C17H17ClN2O2
  • Molecular Weight : 316.8 g/mol
  • Canonical SMILES : CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of branched-chain amino acid transaminases (BCAT), which are involved in amino acid metabolism. In vitro studies have demonstrated that it can selectively inhibit BCAT1 and BCAT2, suggesting potential applications in cancer therapy where these enzymes are implicated in tumor metabolism .
  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this benzimidazole derivative exhibit antifungal properties, particularly against azole-resistant strains. This suggests that this compound may have similar effects, although specific data on its antimicrobial efficacy is limited .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on BCAT Inhibition : A research article detailed the synthesis and evaluation of benzimidazole derivatives as BCAT inhibitors. The compound was found to exhibit significant inhibitory activity, with IC50 values indicating effective concentration levels for therapeutic use .
CompoundIC50 (nM)Target
Compound A81BCAT1
Compound BTBDBCAT1
This compoundTBDBCAT1/BCAT2
  • Antifungal Activity Assessment : In a study focused on azolic fungicides, similar compounds were evaluated for their effectiveness against various fungal strains. While direct data on this specific compound is lacking, the structural similarities suggest potential antifungal properties worth investigating further .

Toxicological Profile

The environmental impact and toxicity of chemical substances such as this compound must also be considered. Regulatory bodies have classified substances with similar structures under various environmental protection guidelines due to potential toxicity risks .

Properties

IUPAC Name

1-(2-chlorophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-19-15-7-3-4-8-16(15)20(12)10-13(21)11-22-17-9-5-2-6-14(17)18/h2-9,13,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNHAWLIONBKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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